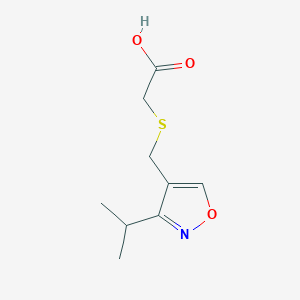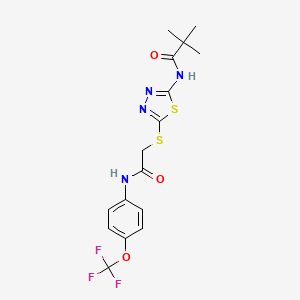
6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Compounds related to 6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide have been synthesized for their potential biological activities. For example, derivatives of pyrazole, pyridazine, and thienopyridazine have been prepared to explore their antimicrobial properties. These compounds undergo various chemical reactions, including cyclocondensation and functionalization, to yield molecules with potential as antimicrobial agents (Gad-Elkareem et al., 2011); (Othman & Hussein, 2020).
Antiviral and Anticancer Research
Research into pyrazole and pyridazine derivatives extends into antiviral and anticancer domains. For instance, certain pyrazolopyridazine and thienopyridazine derivatives have been investigated for their cytotoxic activity against specific cancer cell lines, showing promise as potential anticancer agents (Hassan et al., 2014).
Drug Discovery and Development
The structural motifs found in 6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide are often explored in the context of drug discovery. Pyrazole and pyridazine cores are frequently included in the design of new drugs due to their versatile biological activities and potential for modification. This includes the development of novel inhibitors for enzymes or receptors involved in disease processes (De Clercq, 2009).
properties
IUPAC Name |
6-pyrazol-1-yl-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-13(14-9-10-3-1-8-20-10)11-4-5-12(17-16-11)18-7-2-6-15-18/h1-8H,9H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQWTFNJBJZKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2860484.png)
![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2860485.png)



![Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride](/img/structure/B2860495.png)
![N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2860496.png)

![7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B2860499.png)